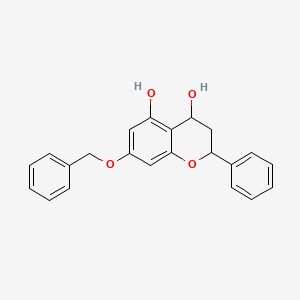
7-(Benzyloxy)-2-phenyl-3,4-dihydro-2H-1-benzopyran-4,5-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Benzyloxy)-2-phenyl-3,4-dihydro-2H-1-benzopyran-4,5-diol is a synthetic organic compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-2-phenyl-3,4-dihydro-2H-1-benzopyran-4,5-diol typically involves multiple steps, starting from readily available precursors. One common method involves the use of a benzyl ether protecting group, which is introduced through a reaction with benzyl alcohol. The key steps in the synthesis include:
Formation of the Benzopyran Ring: This can be achieved through a cyclization reaction involving a phenolic compound and an appropriate aldehyde or ketone.
Introduction of the Benzyloxy Group: This step involves the reaction of the intermediate with benzyl alcohol under acidic or basic conditions to form the benzyloxy ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
7-(Benzyloxy)-2-phenyl-3,4-dihydro-2H-1-benzopyran-4,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Nucleophiles such as alkoxides or amines under basic conditions
Major Products
Oxidation: Quinones or hydroxylated derivatives
Reduction: Dihydro derivatives
Substitution: Various substituted benzopyran derivatives
科学的研究の応用
7-(Benzyloxy)-2-phenyl-3,4-dihydro-2H-1-benzopyran-4,5-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-(Benzyloxy)-2-phenyl-3,4-dihydro-2H-1-benzopyran-4,5-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways, such as monoamine oxidase (MAO) or cholinesterases.
Signal Transduction Modulation: Affecting cellular signaling pathways that regulate cell growth, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
7-Benzyloxy-2H-chromen-2-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Coumarin Derivatives: Known for their diverse pharmacological properties, including anticoagulant and antimicrobial effects.
Benzofuran Derivatives: Studied for their potential therapeutic applications in various diseases.
Uniqueness
7-(Benzyloxy)-2-phenyl-3,4-dihydro-2H-1-benzopyran-4,5-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyloxy and hydroxyl groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for further research and development.
特性
CAS番号 |
61080-82-8 |
|---|---|
分子式 |
C22H20O4 |
分子量 |
348.4 g/mol |
IUPAC名 |
2-phenyl-7-phenylmethoxy-3,4-dihydro-2H-chromene-4,5-diol |
InChI |
InChI=1S/C22H20O4/c23-18-11-17(25-14-15-7-3-1-4-8-15)12-21-22(18)19(24)13-20(26-21)16-9-5-2-6-10-16/h1-12,19-20,23-24H,13-14H2 |
InChIキー |
BVWRMDFIGAMEPF-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=C(C=C(C=C2OC1C3=CC=CC=C3)OCC4=CC=CC=C4)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


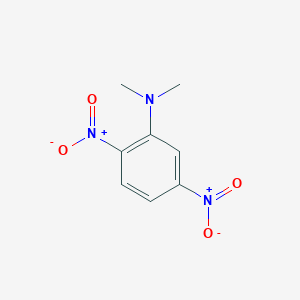
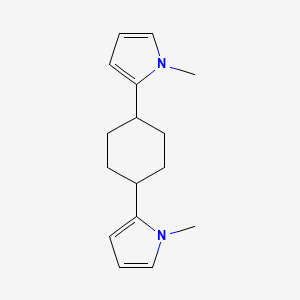
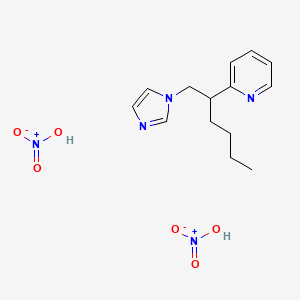

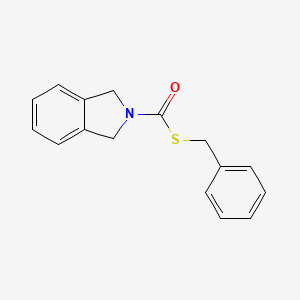
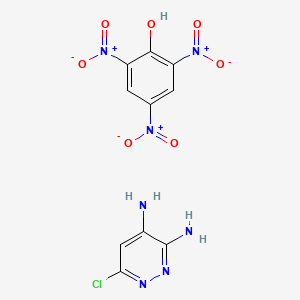
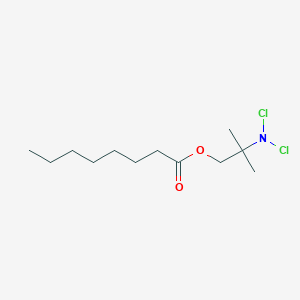
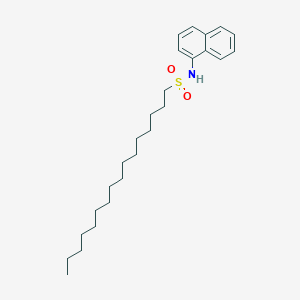
![Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-](/img/structure/B14585443.png)
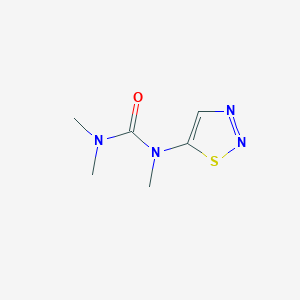
![Benzenamine, N-[(5,6-dihydro-1,4-dioxin-2-yl)methylene]-](/img/structure/B14585454.png)
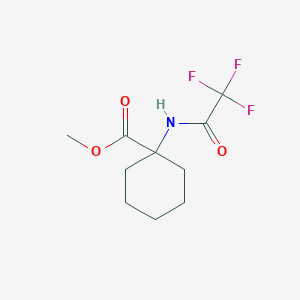
![4-Nitro-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14585457.png)

